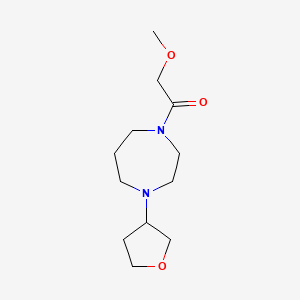

![molecular formula C13H9NO3S B2465921 4-氧代-4,5-二氢噻吩并[3,2-c]喹啉-2-羧酸甲酯 CAS No. 1469294-49-2](/img/structure/B2465921.png)

4-氧代-4,5-二氢噻吩并[3,2-c]喹啉-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

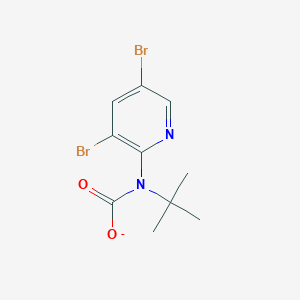

“Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” is a chemical compound that has been studied for its potential as a kinase inhibitor . It belongs to a class of heterocyclic structures known as thieno[3,2-c]quinolin-4(5H)-ones .

Synthesis Analysis

The synthesis of this compound has been reported to start from aniline . The process involves a tandem nucleophilic aromatic substitution/cyclization reaction, which is a key step in the sequence . This efficient high yielding sequence was carried out in six steps without any chromatographic purification .Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” is characterized by a thieno[3,2-c]quinoline core with a carboxylic acid function . This structure was chosen to add another point of diversity to the molecules .Chemical Reactions Analysis

The synthesis of “Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” involves a tandem nucleophilic aromatic substitution/cyclization reaction . This reaction is a key step in the sequence . To the best of our knowledge, this is the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .科学研究应用

合成应用

4-氧代-4,5-二氢噻吩并[3,2-c]喹啉-2-羧酸甲酯及其衍生物主要用于合成化学。一项研究重点介绍了相关化合物的连续烷基化,用于设计和合成组合库,这对药物发现和开发至关重要 (Kovalenko 等人,2020)。这些化合物已显示出作为乙型肝炎病毒复制抑制剂的潜力,表明它们在抗病毒研究中的重要性。另一项研究探索了 4-氧代-4,5-二氢呋喃并[3,2-c]喹啉-3-羧酸等衍生物的合成,展示了它们在有机合成中的多功能性 (Klásek 等人,2003)。

光学和电子特性

研究还调查了 2-官能取代的 4,5-二氢噻吩并[3,2-c]喹啉的光学性质。这些化合物表现出中等到高的荧光量子产率,使其适用于隐形墨水染料等应用 (Bogza 等人,2018)。已经建立了它们结构和光学性质之间的关系,为它们在各种光学和电子应用中的使用铺平了道路。

光伏应用

某些衍生物的光伏特性,例如 4H-吡喃并[3,2-c]喹啉衍生物,已被探索用于有机-无机光电二极管制造的潜力 (Zeyada 等人,2016)。这些研究证明了这些化合物在开发用于能量转换和存储的高级材料中的有用性。

作用机制

“Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” and its derivatives have been studied for their potential as kinase inhibitors . They have been reported to inhibit several serine–threonine and tyrosine kinases including hedgehog kinase, casein kinase (CK), proviral insertion Moloney virus (PIM) kinase, and FMS-like tyrosine (Flt) kinase .

未来方向

属性

IUPAC Name |

methyl 4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8-11(18-10)7-4-2-3-5-9(7)14-12(8)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCQXNSBAQYRQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

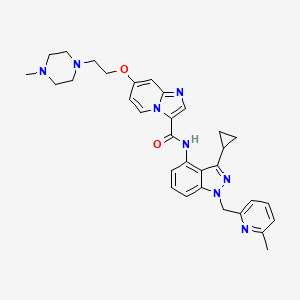

![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)

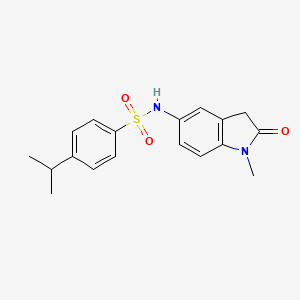

![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)

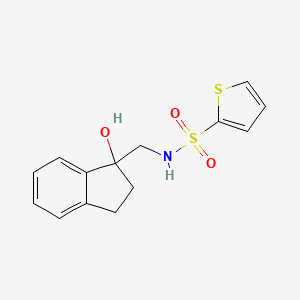

![N-(2,5-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2465860.png)

![4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2465861.png)